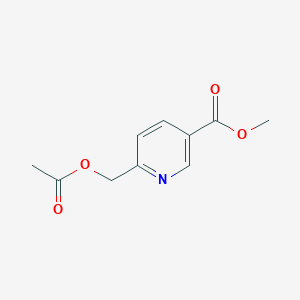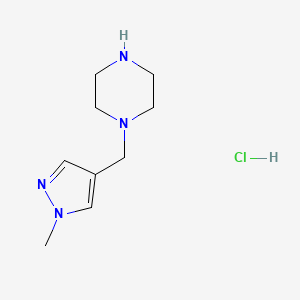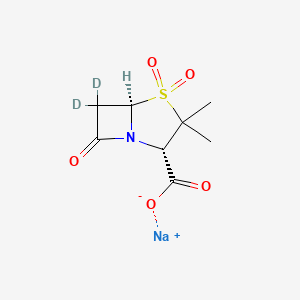
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as AOTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. AOTA is a thiazole derivative that exhibits unique biological properties, making it a promising candidate for drug development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves the condensation of 2-amino-2-oxoethylamine with 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-amino-2-oxoethylamine, 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-amino-2-oxoethylamine and 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid in a suitable solvent such as dichloromethane or dimethylformamide., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography., Step 5: Dissolve the intermediate in acetic anhydride and stir at room temperature for several hours., Step 6: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate., Step 7: Concentrate the organic layer and purify the final product by column chromatography.
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the progression of diseases. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can alter the expression of genes involved in cell growth and differentiation, leading to anti-tumor effects.
Effets Biochimiques Et Physiologiques
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to inhibit the replication of HIV and hepatitis C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is its broad-spectrum activity against various diseases. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to be effective against cancer, HIV, and hepatitis C, making it a promising candidate for drug development. However, one limitation of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide. One direction is to study its efficacy in combination with other drugs for the treatment of cancer and viral infections. Another direction is to develop more soluble derivatives of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide to improve its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide and its potential applications in the field of medicine.
Conclusion
In conclusion, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a thiazole derivative that exhibits unique biological properties, making it a promising candidate for drug development. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its potential applications in the field of medicine. While there are limitations to its use, further research on N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is needed to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, HIV, and hepatitis C.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c12-8(18)5-15-9(19)4-7-6-20-11(16-7)17-10-13-2-1-3-14-10/h1-3,6H,4-5H2,(H2,12,18)(H,15,19)(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYLKNOPYZAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)


![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)




![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)